Product packaging for Imidazo[1,2-b]pyridazine-6-carboxylic acid(Cat. No.:CAS No. 769109-13-9)

Imidazo[1,2-b]pyridazine-6-carboxylic acid

Cat. No.: B1313177
CAS No.: 769109-13-9
M. Wt: 163.13 g/mol
InChI Key: KHNNSMFTHAZLKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Fused Nitrogen Heterocycles

Fused nitrogen heterocycles are a class of organic compounds that form the backbone of countless biologically active molecules and approved pharmaceuticals. Their rigid structures and specific spatial arrangement of nitrogen atoms allow for precise interactions with biological targets like enzymes and receptors.

The Imidazo[1,2-b]pyridazine (B131497) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. researchgate.net Derivatives of this core have demonstrated a remarkable breadth of biological activities. nih.gov This versatility has made the scaffold a focal point for the development of new drugs targeting numerous diseases. researchgate.net

One of the most notable successes is the kinase inhibitor Ponatinib, which contains the Imidazo[1,2-b]pyridazine core and is used in cancer therapy. researchgate.net The approval and clinical success of Ponatinib spurred a significant resurgence of interest in this scaffold, leading to the exploration of new derivatives for various therapeutic applications. researchgate.netnih.gov

Table 1: Reported Biological Activities of Imidazo[1,2-b]pyridazine Derivatives

Biological Activity Therapeutic Area Reference
Anticancer Oncology researchgate.net
Antiparasitic Infectious Disease nih.gov
Antimicrobial Infectious Disease researchgate.net
Antiviral Infectious Disease nih.gov
Antineuropathic Neurology researchgate.net
Antidiabetic Metabolic Disorders researchgate.net
Kinase Inhibition Oncology, Inflammation researchgate.netdergipark.org.tr
Ligands for β-amyloid plaques Neurology (Alzheimer's) researchgate.netnih.gov

The Imidazo[1,2-b]pyridazine system is one of several isomeric fused imidazopyridine-type heterocycles, each with a unique arrangement of nitrogen atoms that dictates its chemical properties and biological activity profile. Its closest relatives, Imidazo[1,2-a]pyridine (B132010) and Imidazo[1,2-a]pyrazine (B1224502), are also highly significant in medicinal chemistry.

Imidazo[1,2-a]pyridine: This scaffold is found in several commercially successful drugs, such as Zolpidem (a sedative) and Alpidem. Its derivatives have been extensively studied and are known to act as positive allosteric modulators of GABA-A receptors, among other targets.

Imidazo[1,2-a]pyrazine: This core is also a component of various biologically active compounds, including antiviral and anticancer agents.

The key structural difference lies in the six-membered ring. Imidazo[1,2-a]pyridine contains one nitrogen, Imidazo[1,2-a]pyrazine has two nitrogens in a 1,4-arrangement, and Imidazo[1,2-b]pyridazine has two adjacent nitrogen atoms (a 1,2-arrangement). This seemingly small change significantly alters the electron distribution, dipole moment, and hydrogen bonding capacity of the molecule, leading to different target specificities and pharmacological profiles.

Table 2: Comparison of Fused Imidazo-Heterocyclic Scaffolds

Scaffold Name Core Structure Key Features & Examples
Imidazo[1,2-b]pyridazine A fused imidazole (B134444) and pyridazine (B1198779) ring Two adjacent N atoms in the 6-membered ring. Core of Ponatinib (kinase inhibitor). researchgate.net
Imidazo[1,2-a]pyridine A fused imidazole and pyridine (B92270) ring One N atom in the 6-membered ring. Core of Zolpidem (sedative).

| Imidazo[1,2-a]pyrazine | A fused imidazole and pyrazine (B50134) ring | Two N atoms at positions 1 and 4 in the 6-membered ring. Found in various kinase inhibitors and antiviral candidates. |

Historical Perspective of Imidazo[1,2-b]pyridazine Derivatives in Drug Discovery

Research into the Imidazo[1,2-b]pyridazine scaffold dates back to at least 1966. researchgate.net For decades, it remained a subject of academic interest with various derivatives being synthesized and evaluated for a range of biological activities. The turning point that brought this scaffold into the pharmaceutical spotlight was the development and subsequent FDA approval of Ponatinib. This potent multi-targeted tyrosine kinase inhibitor demonstrated the therapeutic potential of the Imidazo[1,2-b]pyridazine core, particularly in oncology. researchgate.net This success catalyzed a significant increase in research efforts by both academic and industrial laboratories, aiming to exploit this privileged scaffold for new therapeutic agents against kinases and other targets. researchgate.netnih.gov

Overview of Research Trajectories for Imidazo[1,2-b]pyridazine-6-carboxylic Acid

This compound itself is not typically the final active compound but rather a crucial synthetic intermediate or building block. mdpi.comchemimpex.com Its research trajectory is primarily focused on its utility in constructing more complex and potent drug candidates.

The carboxylic acid functional group at the C-6 position is a versatile chemical handle. nih.gov It allows for a variety of chemical modifications, most commonly the formation of amide bonds. Medicinal chemists use this position to:

Introduce diverse substituents: By reacting the carboxylic acid with a library of different amines, researchers can generate a large number of amide derivatives. This allows for a systematic exploration of the chemical space around the core scaffold to optimize binding affinity, selectivity, and pharmacokinetic properties. nih.gov

Link to other pharmacophores: The acid group can serve as an attachment point to connect the Imidazo[1,2-b]pyridazine core to other known biologically active fragments, creating hybrid molecules with potentially novel or enhanced activities.

Modulate physicochemical properties: Conversion of the carboxylic acid to amides, esters, or other functional groups can fine-tune properties like solubility, lipophilicity, and metabolic stability, which are critical for developing a viable drug candidate.

A notable example of its application is in the synthesis of 2,8-dimethylthis compound, a key intermediate in the manufacturing of Risdiplam, the first small-molecule drug approved for treating spinal muscular atrophy (SMA). mdpi.comnih.gov This highlights the compound's direct relevance in the production of modern, life-changing therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3O2 B1313177 Imidazo[1,2-b]pyridazine-6-carboxylic acid CAS No. 769109-13-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-b]pyridazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-1-2-6-8-3-4-10(6)9-5/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNNSMFTHAZLKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2N=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441396
Record name imidazo[1,2-b]pyridazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769109-13-9
Record name imidazo[1,2-b]pyridazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Methodologies and Chemical Transformations

Strategies for Constructing the Imidazo[1,2-b]pyridazine (B131497) Ring System

The creation of the imidazo[1,2-b]pyridazine core is a focal point of synthetic efforts, with various strategies developed to achieve this structure efficiently. These methods range from classical condensation reactions to modern metal-catalyzed and one-pot procedures.

The foundational method for synthesizing the imidazo[1,2-b]pyridazine ring system is the condensation reaction between a 3-aminopyridazine (B1208633) derivative and a component that provides a two-carbon unit, typically an α-haloketone or α-haloaldehyde. nih.gov This reaction, often referred to as the Tschitschibabin reaction, proceeds through an initial N-alkylation of the 3-aminopyridazine, followed by an intramolecular cyclization with subsequent dehydration to form the fused imidazole (B134444) ring.

When utilizing 3-aminopyridazine-6-carboxylic acid or its esters as the starting material, the reaction with an appropriate α-halocarbonyl compound under mild basic conditions, such as sodium bicarbonate, yields the desired imidazo[1,2-b]pyridazine-6-carboxylic acid derivative. nih.gov Research has indicated that the presence of a halogen at the 6-position of the 3-aminopyridazine precursor can significantly improve the yield of the bicyclic product. nih.gov This is because in 3-aminopyridazine itself, the ring nitrogen not adjacent to the amino group is the most nucleophilic, leading to preferential alkylation at that site, which can hinder the desired cyclization. nih.gov

Modern synthetic organic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form C-N and C-C bonds, and the synthesis of the imidazo[1,2-b]pyridazine core is no exception. researchgate.net These methods offer high efficiency and functional group tolerance.

Palladium catalysts are particularly prominent in the synthesis of this heterocyclic system. researchgate.netresearchgate.net One sophisticated approach involves an auto-tandem palladium-catalyzed amination. For instance, the coupling of a di-halogenated pyridine (B92270), such as 2-chloro-3-iodopyridine, with 3-aminopyridazine can be achieved using a catalyst system like palladium(II) acetate (B1210297) with a specialized ligand like Xantphos. This process involves an initial intermolecular Buchwald-Hartwig amination, which is immediately followed by an intramolecular N-arylation, leading to the formation of complex fused systems like pyrido[3',2':4,5]imidazo[1,2-b]pyridazine in high yield. researchgate.net

Another powerful palladium-catalyzed strategy is the amidation of 2-chloro-3-amino-heterocycles. This method, followed by an in-situ cyclization and dehydration, provides a regioselective pathway to N1-substituted imidazo[4,5-b]pyridines, a related and structurally important class of compounds, demonstrating the power of this approach for building fused imidazole rings. figshare.com

To enhance synthetic efficiency and reduce waste, one-pot procedures that combine multiple reaction steps without isolating intermediates are highly desirable. For the synthesis of multi-substituted imidazo[1,2-b]pyridazines, a convenient two-step, one-pot method has been developed. This process begins with the reaction of a heterocyclic amine, such as 3-aminopyridazine, with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). The resulting intermediate is then treated in the same vessel with an active electrophile, for example, ethyl bromoacetate, to yield 3-substituted imidazo[1,2-b]pyridazines in moderate to high yields. mdpi.com

Multicomponent reactions (MCRs) provide another elegant one-pot solution. The Groebke–Blackburn–Bienaymé (GBB) reaction, which combines an amine, an aldehyde, and an isocyanide, has been successfully applied to the synthesis of diverse libraries of imidazo[1,2-a]pyridines and related heterocycles under sustainable conditions, showcasing a powerful tool for generating molecular complexity rapidly. mdpi.commdpi.com

Table 1: Overview of One-Pot Synthetic Procedures for Imidazo[1,2-b]pyridazine Derivatives. This table summarizes key aspects of efficient one-pot methodologies used to construct the core structure with multiple substituents.

The application of alternative energy sources such as microwave (MW) irradiation and ultrasound (US) has revolutionized synthetic chemistry by offering significant reductions in reaction times, increased yields, and often milder reaction conditions. The synthesis of imidazo[1,2-b]pyridazines and related heterocycles has benefited greatly from these green chemistry techniques. nih.govresearchgate.netmdpi.com

Microwave-assisted organic synthesis (MAOS) has been particularly effective for the condensation reaction between 2-aminopyridines and α-bromoketones, a key step in forming the imidazo[1,2-a]pyridine (B132010) core, which is analogous to the imidazo[1,2-b]pyridazine synthesis. researchgate.net Under microwave heating, these reactions can be completed in minutes as opposed to several hours required for conventional heating, often with improved yields. researchgate.net These reactions can also be performed in environmentally benign solvents, such as water-isopropanol mixtures, further enhancing their green credentials. nih.gov

Table 2: Alternative Energy Sources in Imidazo[1,2-b]pyridazine Synthesis. This table compares the advantages of using microwave and ultrasound energy for the synthesis of the target heterocyclic system.

Metal-Catalyzed Cross-Coupling Reactions for Core Synthesis

Derivatization and Functionalization of the this compound Core

Once the core this compound structure is synthesized, it serves as a versatile platform for further chemical modification to explore structure-activity relationships. researchgate.netnih.govthesciencein.orgrsc.org

The carboxylic acid group at the C6-position is a primary site for derivatization. It can be readily converted into a more reactive acyl chloride by treatment with reagents like oxalyl chloride or thionyl chloride. This acyl chloride is a key intermediate that can be reacted with a wide range of nucleophiles, such as amines or alcohols, to form amides and esters, respectively.

Beyond the carboxylic acid group, the heterocyclic core itself can be functionalized. Site-selective C-H functionalization is a powerful strategy for introducing new substituents. rsc.org Palladium-catalyzed direct arylation at the C3-position of the imidazo[1,2-b]pyridazine ring has been reported, allowing for the introduction of various aryl groups by coupling with aryl halides. researchgate.net

Furthermore, if the synthesis starts with a halogenated precursor, such as 6-chloro-3-aminopyridazine, the halogen atom on the final product serves as a handle for further modifications. thesciencein.org Palladium-catalyzed cross-coupling reactions, like the Suzuki reaction, can be employed to couple 6-chloroimidazo[1,2-b]pyridazines with various aryl boronic acids, introducing a wide array of substituents at the 6-position. thesciencein.org These derivatization strategies are crucial for tuning the physicochemical and biological properties of the molecule.

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group at the C-6 position is a versatile handle for introducing a variety of functional groups through standard organic transformations.

The conversion of the carboxylic acid to an ester is a common strategy to modify the compound's polarity and steric properties, or to protect the acid group during subsequent reactions. A well-established method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comopenstax.org

For instance, the synthesis of ethyl 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylate has been reported. nih.gov This reaction involves treating the corresponding carboxylic acid with an alcohol like ethanol, typically under acidic conditions, leading to the formation of the ester and water. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is often used as the solvent. masterorganicchemistry.com

Table 1: Example of Esterification Reaction

Starting MaterialReagentProductYieldReference
2,8-dimethylthis compoundChloroacetone, Toluene, NaHCO₃, Na₂SO₄Ethyl 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylateNot specified nih.gov
Amide Bond Formation via Activating Agents

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry, allowing for the linkage of the imidazo[1,2-b]pyridazine core to various amine-containing fragments. hepatochem.com Direct reaction between a carboxylic acid and an amine is generally not feasible under mild conditions. Therefore, the carboxylic acid must first be activated using a coupling reagent. hepatochem.comluxembourg-bio.com

Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt). peptide.comnih.gov Other classes of reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HATU). luxembourg-bio.compeptide.com These reagents convert the carboxylic acid into a more reactive intermediate, such as an active ester or an O-acylisourea, which is then readily attacked by the amine to form the desired amide. luxembourg-bio.com

Table 2: Common Coupling Reagents for Amide Bond Formation

Reagent ClassExamplesByproductsNotes
CarbodiimidesDCC, DIC, EDCUreasHOBt or HOAt is often added to suppress racemization. peptide.comnih.gov
Phosphonium SaltsBOP, PyBOP, PyAOPHexamethylphosphoramide (HMPA), Phosphine (B1218219) oxidesHighly efficient; BOP use leads to carcinogenic HMPA byproduct. peptide.com
Aminium/Uronium SaltsHATU, HBTUTetramethylureaVery effective and fast-acting reagents.
Hydrazide and Thiazolidin Amide Formation

Further derivatization of the carboxylic acid can lead to the formation of hydrazides, which are valuable intermediates for synthesizing more complex heterocyclic systems. While direct synthesis of imidazo[1,2-b]pyridazine-6-carbohydrazide is not extensively detailed in the provided literature, related structures like imidazo[1,2-a]pyridine-6-carbohydrazide (B1286002) have been synthesized through multi-component reactions. rsc.orgscispace.com The general approach for hydrazide formation from a carboxylic acid typically involves initial conversion to an ester, followed by reaction with hydrazine (B178648) hydrate.

These hydrazides can then serve as precursors for other heterocycles. For example, research on the isomeric imidazo[1,2-b]pyridazine-2-carboxylic acid has shown that its hydrazide can be condensed with aromatic aldehydes to form benzylidene-hydrazides. derpharmachemica.comderpharmachemica.com Subsequent cyclization of these intermediates with mercaptoacetic acid in the presence of anhydrous ZnCl₂ yields thiazolidin-4-one amides. derpharmachemica.com This synthetic route highlights a powerful method for incorporating the thiazolidinone moiety, a pharmacologically significant scaffold, onto the imidazo[1,2-b]pyridazine framework. derpharmachemica.comhilarispublisher.com

Substitutions on the Imidazo[1,2-b]pyridazine Ring System

Beyond the carboxylic acid, the fused ring system itself is amenable to substitution, enabling the introduction of diverse functionalities that can modulate the molecule's properties.

The C-3 position of the imidazo[1,2-b]pyridazine ring is electron-rich and thus susceptible to electrophilic aromatic substitution. mdpi.com Halogenation, particularly bromination, at this position furnishes a key intermediate for further functionalization via cross-coupling reactions.

For example, 4-(imidazo[1,2-b]pyridazin-6-yl)benzonitrile can be regioselectively brominated at the C-3 position. google.com This reaction is typically carried out using bromine in glacial acetic acid with sodium acetate as a base. Other brominating agents like N-Bromosuccinimide (NBS) can also be employed. The halogen atom introduced at C-3 serves as an excellent leaving group for subsequent carbon-carbon bond-forming reactions. researchgate.net

Table 3: Example of C-3 Halogenation

Starting MaterialReagentProductReference
4-imidazo[1,2-b]pyridazin-6-yl-benzonitrileBr₂, NaOAc, Acetic Acid4-(3-Bromo-imidazo[1,2-b]pyridazin-6-yl)-benzonitrile google.com
Suzuki and Sonogashira Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the imidazo[1,2-b]pyridazine nucleus. researchgate.net The Suzuki-Miyaura and Sonogashira reactions are prominently used to form new carbon-carbon bonds at halogenated positions of the ring.

The Suzuki-Miyaura coupling involves the reaction of a halo-imidazo[1,2-b]pyridazine with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is highly versatile for creating biaryl or heteroaryl-aryl linkages. nih.gov Both the C-6 and C-3 positions of the imidazo[1,2-b]pyridazine ring can be functionalized using this method, typically starting from the corresponding 6-chloro or 3-bromo derivatives. google.comnih.gov The presence of a carboxylic acid on one of the coupling partners can sometimes interfere with the catalytic cycle, potentially requiring protection of the acid as an ester. reddit.com

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org This reaction is instrumental for introducing alkynyl substituents onto the imidazo[1,2-b]pyridazine scaffold, which can serve as versatile handles for further transformations or as integral parts of the final molecule's structure. researchgate.netnih.gov Halogenated imidazo[1,2-b]pyridazines at either the C-3 or C-6 position are suitable substrates for this transformation. researchgate.net

Table 4: Examples of Cross-Coupling Reactions on the Imidazo[1,2-b]pyridazine Ring

Reaction TypeSubstrateCoupling PartnerCatalyst SystemProduct TypeReference
Suzuki3-Bromo-6-chloro-imidazo[1,2-b]pyridazine5-Acetyl-2-thienylboronic acidPd(PPh₃)₂Cl₂, K₂CO₃3-(Thienyl)-6-chloro-imidazo[1,2-b]pyridazine google.com
Suzuki6-Chloro-imidazo[1,2-b]pyridazine(4-Cyanophenyl)boronic acidPd(dppf)Cl₂, K₃PO₄6-(4-Cyanophenyl)-imidazo[1,2-b]pyridazine google.com
Sonogashira3-Bromo-imidazo[1,2-b]pyridazine derivativeTerminal AlkynePd catalyst, Cu(I) co-catalyst3-Alkynyl-imidazo[1,2-b]pyridazine derivative researchgate.netresearchgate.net

Direct C-H Activation and Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for modifying the imidazo[1,2-b]pyridazine core. This approach avoids the need for pre-functionalized starting materials, streamlining synthetic pathways. Functionalization primarily targets the electron-rich C-3 position of the imidazole ring through C-arylation, C-benzylation, and C-alkylation reactions.

C-arylation: Palladium-catalyzed direct C-H arylation is a common method for introducing aryl groups at the C-3 position. Various aryl halides can be coupled with the imidazo[1,2-b]pyridazine scaffold under different catalytic systems. For instance, the reaction of 6-substituted imidazo[1,2-b]pyridazines with aryl bromides can be achieved using a palladium acetate catalyst with a phosphine ligand.

A notable development in this area is the use of photocatalysis. Visible-light-mediated methods provide a milder alternative to traditional transition-metal-catalyzed reactions for the arylation of imidazo[1,2-a]pyridines using diazonium salts with chlorophyll (B73375) as a photocatalyst, a technique that shows promise for the imidazo[1,2-b]pyridazine system as well.

C-benzylation and C-alkylation: The introduction of benzyl (B1604629) and alkyl groups through C-H activation has also been explored. These transformations can be achieved using various catalytic methods, including metal-catalyzed reactions that facilitate the coupling of the heterocyclic core with appropriate alkylating or benzylating agents. Photocatalytic methods are also being developed for the alkylation of the imidazo[1,2-b]pyridazine ring system.

Table 1: Examples of Direct C-H Functionalization at C-3 of Imidazo[1,2-b]pyridazine Derivatives
EntryStarting MaterialReagentCatalyst/ConditionsProductYield (%)
12-Phenylimidazo[1,2-b]pyridazine4-BromotoluenePd(OAc)₂, P(o-tol)₃, Cs₂CO₃, DMA, 150 °C2-Phenyl-3-(p-tolyl)imidazo[1,2-b]pyridazine85
22-Phenylimidazo[1,2-b]pyridazine4-BromoanisolePd(OAc)₂, P(o-tol)₃, Cs₂CO₃, DMA, 150 °C3-(4-Methoxyphenyl)-2-phenylimidazo[1,2-b]pyridazine78
36-Chloro-2-phenylimidazo[1,2-b]pyridazine (B158509)PhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt6-Chloro-2-phenyl-3-(phenylethynyl)imidazo[1,2-b]pyridazine90
N-Arylation Strategies

N-arylation strategies for the imidazo[1,2-b]pyridazine system primarily focus on the introduction of aryl amine substituents, particularly at the C-6 position, which significantly influences the molecule's biological activity. These reactions typically involve the coupling of a halo-substituted imidazo[1,2-b]pyridazine with an amine.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for this transformation. These methods allow for the formation of C-N bonds between the C-6 position of the imidazo[1,2-b]pyridazine core and a wide variety of primary and secondary amines. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and accommodating a broad substrate scope. For example, 6-chloro-2-phenylimidazo[1,2-b]pyridazine can be coupled with various anilines using a palladium catalyst to furnish the corresponding 6-anilino derivatives.

While N-arylation can also refer to the arylation of a nitrogen atom within the heterocyclic core, for the imidazo[1,2-b]pyridazine system, the literature predominantly describes N-arylation as the introduction of an N-aryl substituent onto the pyridazine (B1198779) ring.

Amination at C-6 Position

The introduction of an amino group at the C-6 position is a critical functionalization for tuning the pharmacological properties of imidazo[1,2-b]pyridazine derivatives. This is typically achieved by the reaction of a 6-haloimidazo[1,2-b]pyridazine, most commonly 6-chloroimidazo[1,2-b]pyridazine, with a variety of amines.

Two primary methods are employed for this transformation: transition metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for coupling 6-chloroimidazo[1,2-b]pyridazines with a broad range of amines, including primary and secondary alkylamines and anilines.

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions provide a metal-free alternative for C-6 amination. An efficient method involves treating 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) with primary or secondary alkylamines in the presence of cesium fluoride (B91410) (CsF) and a phase-transfer catalyst like benzyltriethylammonium chloride (BnNEt₃Cl) in DMSO at 100 °C. researchgate.netontosight.ai This method offers excellent yields (79–98%) and accommodates a wide array of functional groups on the amine. researchgate.netontosight.ai Compared to older SNAr methods that required higher temperatures and a large excess of amines and fluoride, this newer protocol is more cost-effective and environmentally benign. ontosight.ai

Table 2: Fluoride-Promoted SNAr Amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine
EntryAmineProductYield (%) researchgate.net
1n-Butylamine3-Bromo-N-butylimidazo[1,2-b]pyridazin-6-amine98
2Benzylamine3-Bromo-N-benzylimidazo[1,2-b]pyridazin-6-amine95
32-(Thiophen-2-yl)ethan-1-amine3-Bromo-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-b]pyridazin-6-amine94
4Pyrrolidine3-Bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine96
5Morpholine (B109124)4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine98

Hybrid Scaffold Approaches

The imidazo[1,2-b]pyridazine nucleus is a prominent "privileged scaffold" in medicinal chemistry, meaning it can serve as a core structure for developing ligands for multiple, distinct biological targets. The hybrid scaffold approach involves covalently linking the imidazo[1,2-b]pyridazine core to other pharmacologically active moieties to create new molecular entities with potentially synergistic or novel biological activities.

This strategy aims to combine the desirable properties of each constituent scaffold, which can lead to improved potency, selectivity, or pharmacokinetic profiles. For example, researchers have synthesized hybrid molecules by incorporating a benzohydrazide (B10538) linker onto the imidazo[1,2-b]pyridazine core, leading to the development of new compounds with anti-tubercular activity.

Another common approach is the use of cross-coupling reactions, such as the Suzuki reaction, to link the imidazo[1,2-b]pyridazine scaffold to other heterocyclic or aryl systems. By reacting 6-chloro-2-substituted imidazo[1,2-b]pyridazines with various aryl boronic acids, novel 6-aryl substituted derivatives have been synthesized and screened for antimicrobial and antimalarial activities. These hybrid molecules leverage the structural features of both the imidazo[1,2-b]pyridazine core and the appended aryl group to achieve their biological effects. The development of such hybrid scaffolds is a key strategy in the ongoing search for new therapeutic agents.

Iii. Structure Activity Relationship Sar and Molecular Design

Impact of Substituent Modifications on Biological Activity

The C-2 position of the imidazo[1,2-b]pyridazine (B131497) ring is a key site for modification, and the nature of the substituent here can drastically alter biological activity.

Aryl Substituents: In the context of β-amyloid plaque imaging agents, a 2-(4'-Dimethylaminophenyl) group was identified as potentially essential for high binding affinity. nih.gov Replacing this phenyl ring with other aromatic systems, such as pyridinyl or thiophenyl rings, led to a significant reduction in binding, suggesting a specific requirement for the phenyl moiety in this therapeutic application. nih.gov

Alkyl and Substituted Methyl Groups: For antikinetoplastid agents, a scaffold-hopping approach from a 3-nitroimidazo[1,2-a]pyridine (B1296164) hit led to the synthesis of a 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine derivative. This compound showed good in vitro activity against Trypanosoma brucei brucei, indicating that substituted methyl groups at the C-2 position can be favorable for certain biological targets. mdpi.com

Compound/DerivativeC-2 SubstituentTarget/ActivityKey FindingReference
Aβ Plaque Ligand2-(4'-Dimethylaminophenyl)β-Amyloid PlaquesPhenyl ring appears essential for high affinity. nih.gov
Aβ Plaque Ligand2-Pyridinyl / 2-Thiophenylβ-Amyloid PlaquesSignificantly reduced binding affinity compared to phenyl. nih.gov
Antikinetoplastid Agent2-[(phenylsulfonyl)methyl]T. b. bruceiGood in vitro activity, demonstrating tolerance for this substituent. mdpi.com

The C-3 position is another critical point for chemical modification that influences the pharmacological profile.

Nitro Group Introduction: Nitration at the C-3 position is a common strategy. For example, a 3-nitro group was incorporated into the design of antikinetoplastid agents. While a derivative with this feature showed potent activity, it also suffered from poor solubility, highlighting the need to balance potency with physicochemical properties. mdpi.com Future work on this series necessitates the introduction of more polar substituents to improve aqueous solubility. mdpi.com

Urea and Sulfonamide Moieties: For inhibitors of enzymes like IKKβ and TNF-α, the introduction of larger functional groups at the C-3 position has been explored. Optimization of this position, in conjunction with C-6 modifications, was key to improving inhibitory activity. nih.gov For instance, 3,6-disubstituted derivatives have been evaluated as inhibitors of TNF-α production. dergipark.org.tr Furthermore, a series of 6-(hetero)-aryl-imidazo[1,2-b]pyridazine-3-sulfonamides were synthesized and identified as TNF-α production inhibitors. researchgate.net

C-3 SubstituentC-6 SubstituentTarget/ActivityKey FindingReference
NitroChloroAntikinetoplastidsPotent but poorly soluble. mdpi.com mdpi.com
(4-ethylpiperazin-1-yl)sulfonylpyridin-3-ylTNF-α productionSuzuki-Miyaura coupling enabled synthesis of potent inhibitors. researchgate.net
HVariousIKKβOptimization of C-3 and C-6 positions increased activity. nih.gov

The C-6 position, occupied by a carboxylic acid in the parent compound, is highly amenable to modification, which significantly impacts biological activity. This position is considered privileged for retaining activity against certain enzymes like Rab geranylgeranyl transferase in the related imidazo[1,2-a]pyridine (B132010) series. nih.govfrontiersin.org

Alkylthio and Alkoxy Groups: In the pursuit of Aβ plaque ligands, a 6-methylthio analogue demonstrated higher binding affinity than the corresponding 6-methoxy analogue. nih.gov

Halogens: A chloro group at C-6 is a common synthetic precursor and is present in many active compounds, including those targeting kinetoplastids. mdpi.com

Fluoroalkyl Groups: The introduction of ω-fluoroethyl or ω-fluoropropyl groups at the C-6 position was found to decrease the binding affinity for Aβ plaques. nih.gov

Piperazine (B1678402) and Other Cycles: The introduction of a piperazine ring at C-6 has been used in the rational design of dual Farnesoid X receptor (FXR) and Peroxisome proliferator-activated receptor delta (PPARδ) agonists. researchgate.net

Compound/DerivativeC-6 SubstituentTarget/ActivityFinding on Affinity/ActivityReference
Aβ Plaque Ligand-SMe (methylthio)Aβ PlaquesHigher affinity than -OMe. nih.gov
Aβ Plaque Ligand-OMe (methoxy)Aβ PlaquesLower affinity than -SMe. nih.gov
Aβ Plaque Ligandω-fluoroethyl / ω-fluoropropylAβ PlaquesDecreased binding affinity. nih.gov
Antikinetoplastid Agent-Cl (chloro)KinetoplastidsActive precursor. mdpi.com
Dual AgonistPiperazin-1-ylFXR/PPARδBasis for rationally designed agonists. researchgate.net

The three-dimensional conformation of imidazo[1,2-b]pyridazine derivatives plays a crucial role in their interaction with biological targets. Intramolecular interactions, particularly hydrogen bonds, can enforce a more rigid and biologically active conformation.

Studies on the related imidazo[1,2-a]pyrazine (B1224502) scaffold have shown that rotational flexibility around the bond connecting a phenyl ring to the core can be constrained by intramolecular hydrogen bonds (e.g., O-H⋯N). nih.gov This leads to distinct, stable rotameric forms. nih.gov The formation and strength of these hydrogen bonds, influenced by the solvent environment, can significantly affect the conformational population and, consequently, the biological activity. nih.govunito.it

In the design of dual c-Met and VEGFR2 kinase inhibitors, this principle was applied by introducing pyrazolone (B3327878) and pyridone derivatives. These modifications were intended to form intramolecular hydrogen bonds, thereby enforcing a rigid conformation that resulted in potent inhibition. researchgate.net This conformational locking is a key strategy, as a planar conformation of a biaryl system, enforced by an intramolecular hydrogen bond, can be critical for a compound's activity. acs.org

Rational Design Principles for Enhanced Pharmacological Profiles

The development of novel Imidazo[1,2-b]pyridazine-6-carboxylic acid derivatives with improved therapeutic potential relies on several rational design strategies. nih.gov

Structure-Based Design: Utilizing co-crystal structures of target proteins with known inhibitors is a powerful approach. This allows for the precise design of derivatives with substituents that can form specific, favorable interactions within the binding site. This strategy was successfully employed to develop dual c-Met and VEGFR2 inhibitors. researchgate.net

Scaffold Hopping and Isosteric Replacement: Replacing a part of a known active molecule with a structurally similar but electronically different group can lead to improved properties. For example, imidazo[1,2-b]pyridazines were designed as isosteric analogues of IMPY (a known Aβ imaging agent) by replacing a CH group with a nitrogen atom. This was done to reduce lipophilicity and nonspecific binding, which are common challenges in developing brain imaging agents. nih.gov

Computational Modeling: Docking studies and molecular modeling are instrumental in predicting the binding modes of newly designed compounds. This allows for the rapid optimization of lead structures and provides insights into the molecular basis of activity, guiding further synthetic efforts. researchgate.net This was used to understand the interaction of derivatives with IKKβ and to design potent IRAK4 inhibitors. nih.govnih.gov

By integrating these principles, medicinal chemists can systematically explore the chemical space around the imidazo[1,2-b]pyridazine scaffold to develop novel derivatives with enhanced efficacy and better drug-like properties. nih.gov

Strategies for Improving Potency and Selectivity

Improving the potency and selectivity of imidazo[1,2-b]pyridazine-based compounds involves targeted modifications at various positions of the heterocyclic core. Research has shown that even minor alterations can lead to significant changes in biological activity.

For instance, in the development of inhibitors for Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, structure-activity relationship studies at the C3 position of the imidazo[1,2-b]pyridazine scaffold led to the identification of a highly potent and selective inhibitor. nih.gov The introduction of a (1R,2S)-2-fluorocyclopropyl group at this position enhanced the Tyk2 JH2 affinity by fourfold. nih.gov This modification resulted in a compound with a Ki of 0.086 nM and remarkable selectivity (>10,000-fold) for Tyk2 JH2 over a panel of 230 other kinases, including other JAK family members. nih.gov

In the context of developing ligands for β-amyloid plaques, SAR studies revealed the importance of the substituents at the 2- and 6-positions. nih.gov It was found that a 2-(4'-Dimethylaminophenyl) moiety was beneficial for achieving desirable binding affinities. nih.gov Modifications at the 6-position showed that a methylthio group led to higher affinity compared to a methoxy (B1213986) group. nih.gov However, replacing the phenyl ring at the 2-position with pyridinyl or thiophenyl rings resulted in a significant reduction in binding affinity, indicating the phenyl ring's importance for this specific target. nih.gov

The following table summarizes the SAR findings for imidazo[1,2-b]pyridazine derivatives targeting Tyk2 JH2, illustrating how different substituents at the R² position of the C3 amide side chain affect potency.

CompoundR² SubstituentTyk2 JH2 Ki (nM)Cellular Activity IC50 (µM)hWB Activity IC50 (µM)
6e N-cyclopropyl0.330.0230.16
6n N-isopropyl0.130.0340.28
6o Cyclobutyl0.350.0240.21
6p 3-hydroxy-2,2-dimethylpropyl0.350.0250.18
6 (1R,2S)-2-fluorocyclopropyl0.0860.0050.04

Data sourced from ACS Medicinal Chemistry Letters. nih.govacs.org

Furthermore, in the pursuit of dual c-Met and VEGFR2 kinase inhibitors, the introduction of pyrazolone and pyridone derivatives was found to enforce a rigid conformation through intramolecular hydrogen bonds, leading to potent inhibition. nih.gov An imidazo[1,2-a]pyridine derivative with a 6-methylpyridone ring demonstrated strong inhibition of both c-Met and VEGFR2. nih.gov For Bruton's Tyrosine Kinase (BTK) inhibitors, an acryloyl group as the R¹ "warhead" and a diphenyl ether at the R² position yielded the most potent activity. acs.org

The strategic introduction of polar substituents and hydrogen-bonding motifs can also enhance potency and selectivity. For example, substituting a phenyl ring with a pyridine (B92270) ring can introduce hydrogen bonding and polar interactions that may enhance solubility and/or activity. nih.gov Similarly, adding amide substituents to a phenyl ring can improve potency and selectivity by enhancing binding affinity to the target protein. nih.gov

Design for Metabolic Stability

A significant challenge in drug design is ensuring that a compound is not rapidly metabolized in the body, which would reduce its efficacy. For imidazo[1,2-b]pyridazine derivatives, several strategies have been employed to enhance metabolic stability.

One common issue is poor metabolic stability in liver microsomes. For example, an early Tyk2 JH2 inhibitor showed only 11%, 14%, and 1% of the compound remaining after 10 minutes of incubation in human, rat, and mouse liver microsomes, respectively. nih.gov A significant improvement was achieved by modifying the structure to a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analog, which displayed dramatically improved liver microsomal stability with 99%, 76%, and 44% recoveries in human, rat, and mouse microsomes. nih.gov

Another strategy involves the introduction of specific chemical groups known to improve metabolic properties. For instance, incorporating morpholine (B109124) at the C6 position of the imidazo[1,2-b]pyridazine core has been shown to enhance water solubility and metabolic stability, leading to improved bioavailability. nih.gov Morpholine can also contribute to better receptor binding affinity through additional hydrogen-bonding interactions. nih.gov

The use of sulfonyl and sulfonamide groups is another approach to enhance metabolic stability, as these groups are more resistant to enzymatic degradation compared to amides. nih.gov Scaffold-hopping, which involves replacing a core aromatic system with another, is also a powerful strategy. For example, replacing a phenyl substituent with a more electron-deficient pyridyl or pyrimidyl ring can increase robustness towards cytochrome P450-mediated oxidation. nih.gov

The following table illustrates the impact of structural modifications on the metabolic stability of imidazo[1,2-b]pyridazine-based Tyk2 JH2 inhibitors.

CompoundKey Structural Feature% Remaining after 10 min in Liver Microsomes
Human / Rat / Mouse
4 6-anilino imidazopyridazine11% / 14% / 1%
5 Modified 6-anilino imidazopyridazine99% / 76% / 44%

Data sourced from ACS Medicinal Chemistry Letters. nih.gov

These examples underscore the importance of integrating metabolic considerations early in the design process of new imidazo[1,2-b]pyridazine-based therapeutic agents.

Iv. Pharmacological and Biological Investigations of Imidazo 1,2 B Pyridazine 6 Carboxylic Acid Scaffolds

Kinase Inhibition

Derivatives of the imidazo[1,2-b]pyridazine (B131497) scaffold have demonstrated potent inhibitory activity against several families of protein kinases, which are crucial regulators of cellular processes. Their dysregulation is a hallmark of numerous diseases, making them attractive therapeutic targets.

Bruton's Tyrosine Kinase (BTK) Inhibition

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B cell receptor signaling pathway, playing a central role in B cell development, maturation, and signaling. Its involvement in the survival and proliferation of malignant B cells makes it a key target for the treatment of B cell malignancies.

Researchers have successfully designed and synthesized imidazo[1,2-b]pyridazine derivatives as potent and highly selective irreversible inhibitors of BTK. One notable example, compound 22 (also known as TM471-1 ), exhibited potent BTK inhibition with an half-maximal inhibitory concentration (IC50) of 1.3 nM. This compound demonstrated excellent selectivity when tested against a panel of 310 other kinases. Preclinical studies in a xenograft model showed that TM471-1 significantly inhibited tumor growth, with complete tumor regression observed in a majority of the test subjects at a 15 mg/kg dose. These promising results have led to the advancement of TM471-1 into Phase I clinical trials.

CompoundTargetIC50 (nM)SelectivityClinical Phase
TM471-1 (Compound 22)BTK1.3High across 310 kinasesPhase I

Tyrosine Kinase 2 (Tyk2) JH2 Inhibition

Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is involved in the signaling of pro-inflammatory cytokines such as IL-12, IL-23, and type I interferons. Consequently, it represents a significant target for autoimmune and inflammatory diseases. The pseudokinase domain (JH2) of Tyk2 has emerged as an attractive allosteric site for inhibitors.

Structure-activity relationship (SAR) studies on 6-anilino imidazo[1,2-b]pyridazine derivatives led to the identification of highly potent and selective Tyk2 JH2 inhibitors. A key breakthrough was the development of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs, which showed dramatically improved metabolic stability. Further optimization at the C3 position resulted in compound 6 , a highly potent and selective Tyk2 JH2 inhibitor with a binding affinity (Ki) of 0.086 nM. This compound was shown to be highly effective in a rat model of adjuvant-induced arthritis. It also displayed remarkable selectivity (>10,000-fold) for Tyk2 JH2 over a diverse panel of 230 kinases, including other JAK family members. researchgate.net

CompoundTargetKi (nM)Cellular Activity (IFNα IC50, nM)Selectivity
Compound 6Tyk2 JH20.08612-41>10,000-fold over 230 kinases
Compound 29Tyk2 JH2-Improved cellular potencySelective over JH1 domain

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are essential for cell cycle regulation, and their aberrant activity is a common feature of cancer. The imidazo[1,2-b]pyridazine scaffold has been successfully utilized to develop potent inhibitors of various CDKs.

Novel imidazo[1,2-b]pyrazine-based covalent inhibitors of CDK12 and CDK13 have been designed for the treatment of triple-negative breast cancer (TNBC). Among these, compound 24 emerged as a highly potent inhibitor with IC50 values of 15.5 nM for CDK12 and 12.2 nM for CDK13. nih.gov This compound forms a covalent bond with Cys1039 of CDK12 and effectively suppresses the proliferation of TNBC cell lines. nih.gov

Furthermore, the modification of imidazo[1,2-a]pyridine (B132010) CDK inhibitors led to the less lipophilic imidazo[1,2-b]pyridazine series. These efforts have yielded potent and selective inhibitors of CDK2.

CompoundTargetIC50 (nM)Cell Line Proliferation EC50 (nM)
Compound 24CDK1215.55.0 (MDA-MB-231)
Compound 24CDK1312.26.0 (MDA-MB-468)

Other Kinase Targets (e.g., TAK1, PIM, IKK, Aurora Kinases, PfCDPK1, VEGFR2, AAK1)

The versatility of the imidazo[1,2-b]pyridazine scaffold has led to the discovery of inhibitors for a wide range of other clinically relevant kinases.

Transforming growth factor-β activated kinase (TAK1): Imidazo[1,2-b]pyridazines with a 6-substituted morpholine (B109124) or piperazine (B1678402) and an appropriate aryl substituent at the 3-position have been identified as potent TAK1 inhibitors. The lead compound, 26 , inhibits TAK1 with an IC50 of 55 nM and shows potent growth inhibition of multiple myeloma cell lines. nih.govnih.gov

PIM Kinases: A family of imidazo[1,2-b]pyridazines has been identified as specific inhibitors of PIM kinases with low nanomolar potency. For instance, K00486 inhibits PIM1 with an IC50 of 34 nM, and SGI-1776 inhibits PIM-1, -2, and -3 with IC50 values of 7 nM, 363 nM, and 69 nM, respectively. nih.gov Another compound, 22m , was found to be a subnanomolar inhibitor of Pim-1 and Pim-2 with IC50 values of 0.024 nM and 0.095 nM, respectively.

IκB kinase (IKK): Imidazo[1,2-b]pyridazine derivatives have been developed as IKKβ inhibitors with demonstrated efficacy in animal models of collagen-induced arthritis. nih.govresearchgate.net

Aurora Kinases: While a related scaffold, imidazo[1,2-a]pyrazine (B1224502), yielded a picomolar inhibitor of Aurora kinases A and B (SCH 1473759 ), this highlights the potential of the broader imidazo-azine family for targeting these mitotic kinases. nih.gov

Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1): A series of imidazopyridazines were identified as potent inhibitors of PfCDPK1, a key enzyme in the malaria parasite lifecycle. These compounds showed promising in vitro anti-parasite activity.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Dual inhibitors of c-Met and VEGFR2 have been developed from the imidazo[1,2-a]pyridine scaffold, with compound 26 strongly inhibiting both kinases with IC50 values of 1.9 nM and 2.2 nM, respectively.

Anaplastic Lymphoma Kinase (ALK): Novel imidazo[1,2-b]pyridazine macrocyclic derivatives have been developed as ALK inhibitors. Compound O-10 showed potent enzymatic inhibitory activity against wild-type ALK and various resistant mutants, with IC50 values in the low nanomolar range. nih.gov

CompoundTarget KinaseInhibitory Activity (IC50/Ki)
Compound 26TAK155 nM (IC50)
K00486PIM134 nM (IC50)
SGI-1776PIM1/2/37/363/69 nM (IC50)
Compound 22mPIM1/20.024/0.095 nM (IC50)
SCH 1473759Aurora A/B0.02/0.03 nM (Kd)
Compound 26VEGFR22.2 nM (IC50)
Compound O-10ALK (wild-type)2.6 nM (IC50)

Anti-infective Activities

Beyond their role as kinase inhibitors, imidazo[1,2-b]pyridazine derivatives have also been investigated for their potential as anti-infective agents.

Antibacterial Activity

Several studies have explored the antibacterial potential of the imidazo[1,2-b]pyridazine scaffold and related structures. A series of phenoxy-substituted imidazo[1,2-b]pyridazine amide derivatives were synthesized and screened for their in vitro antibacterial activities. Compounds 11 and 13 from this series showed significant activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, with minimum inhibitory concentration (MIC) values of 6.25 µg/mL. Additionally, some compounds from this series displayed moderate activity against Mycobacterium tuberculosis H37Rv.

Other related heterocyclic systems, such as imidazo[1,2-a]pyridines, have also demonstrated antibacterial properties, particularly against Gram-positive organisms, including methicillin-resistant S. aureus (MRSA).

CompoundBacterial StrainMIC (µg/mL)
Compound 11S. aureus6.25
Compound 11B. subtilis6.25
Compound 11E. coli6.25
Compound 11P. aeruginosa6.25
Compound 13S. aureus6.25
Compound 13B. subtilis6.25
Compound 13E. coli6.25
Compound 13P. aeruginosa6.25
Compound 9M. tuberculosis H37Rv25
Compound 12M. tuberculosis H37Rv25

Antiviral Activity

Derivatives of the imidazo[1,2-b]pyridazine scaffold have been investigated for their potential as antiviral agents. nih.gov Research has demonstrated that specific substitutions on this heterocyclic system can lead to potent inhibitory effects against certain viruses. For instance, a series of 3-aralkylthiomethylimidazo[1,2-b]pyridazines were synthesized and evaluated for their antiviral capabilities. nih.gov

Notably, compounds such as 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine emerged as potent inhibitors of human cytomegalovirus (HCMV) replication in vitro. nih.gov In the same study, 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine and another phenethylthio derivative showed inhibitory activity against the replication of varicella-zoster virus (VZV). nih.gov However, it is also important to note that all compounds synthesized in this particular study were found to be inactive against the human immunodeficiency virus (HIV). nih.govresearchgate.net

In other research, a class of picornavirus inhibitors featuring the imidazo[1,2-b]pyridazine scaffold was reported. One derivative, possessing an oxime functionality, demonstrated broad-spectrum activity against a range of viruses, including human rhinoviruses, poliovirus, and coxsackieviruses, with IC₅₀ values in the range of 0.02–0.06 mg/mL. rsc.org

Table 1: Antiviral Activity of Selected Imidazo[1,2-b]pyridazine Derivatives
Compound NameTarget VirusReported Activity
6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazineHuman Cytomegalovirus (HCMV)Potent inhibitor of replication nih.gov
6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazineHuman Cytomegalovirus (HCMV) & Varicella-Zoster Virus (VZV)Potent inhibitor of HCMV replication; Inhibitor of VZV replication nih.gov
6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazineVaricella-Zoster Virus (VZV)Inhibitor of replication nih.gov
2-aminoimidazo[1,2-b]pyridazine derivative with oximePicornaviruses (Human rhinoviruses, Poliovirus, Coxsackieviruses)IC₅₀ = 0.02–0.06 mg/mL rsc.org

Antiparasitic and Antimalarial Activity (e.g., Plasmodium falciparum, Toxoplasma gondii, Giardia)

The imidazo[1,2-b]pyridazine scaffold has proven to be a valuable framework for the development of potent antiparasitic and antimalarial agents. nih.gov

Activity against Toxoplasma gondii : A significant body of research has focused on developing imidazo[1,2-b]pyridazine derivatives against Toxoplasma gondii, the parasite responsible for toxoplasmosis. nih.govresearchgate.net A structure-based design approach led to a series of compounds targeting the parasite's calcium-dependent protein kinase-1 (TgCDPK1). researchgate.net Two lead compounds from this series, 16a and 16f, were identified as potent inhibitors of TgCDPK1 enzymatic activity at low nanomolar concentrations and demonstrated in vitro efficacy against T. gondii growth with EC₅₀ values of 100 nM and 70 nM, respectively, while showing low toxicity to mammalian cells. researchgate.net Further studies on the hydrochloride salts of these compounds (SP230, SP231, and SP232) confirmed their activity and showed a significant reduction in parasite burden (over 90% under certain conditions) in the spleen and lungs of mice in a model of acute toxoplasmosis. nih.gov

Activity against Giardia lamblia : Research into a novel 3-nitroimidazo[1,2-b]pyridazine (B98374) scaffold revealed exceptional activity against Giardia lamblia. researchgate.netnih.gov This study aimed to combine the features of phosphodiesterase inhibitors with a nitroimidazole group to enhance efficacy. nih.govnih.gov The resulting compounds showed selective, sub-nanomolar activity against G. lamblia. nih.gov Further investigation demonstrated that the potent anti-giardial effect was attributable to the presence of the nitro group rather than phosphodiesterase inhibition. researchgate.netnih.gov

Activity against Plasmodium falciparum : The imidazo[1,2-b]pyridazine structure has also been explored for its antimalarial potential against Plasmodium falciparum. researchgate.net A study on 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives identified compounds with potent inhibitory activity against Plasmodium falciparum cdc2-related kinase 1 (PfCLK1). nih.gov One compound, 20a, was particularly effective, with an IC₅₀ of 32 nM against PfCLK1. nih.gov

Table 2: Antiparasitic and Antimalarial Activity of Imidazo[1,2-b]pyridazine Derivatives
ParasiteCompound Series/DerivativeMolecular TargetIn Vitro Activity (EC₅₀/IC₅₀)
Toxoplasma gondiiCompound 16aTgCDPK1100 nM researchgate.net
Toxoplasma gondiiCompound 16fTgCDPK170 nM researchgate.net
Giardia lamblia3-nitroimidazo[1,2-b]pyridazine scaffoldNot PDE inhibition; attributed to nitro groupSub-nanomolar nih.gov
Plasmodium falciparumCompound 20aPfCLK132 nM nih.gov

Antimycobacterial Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents. hakon-art.com The imidazo[1,2-b]pyridazine scaffold has been identified as a promising starting point for novel anti-tubercular compounds. ontosight.ai

Several studies have reported the synthesis and evaluation of imidazo[1,2-b]pyridazine derivatives against M. tuberculosis. In one such study, a series of novel imidazo[1,2-b]pyridazine derivatives incorporating a benzohydrazide (B10538) moiety were synthesized. hakon-art.com These compounds (6a-l) were screened in vitro against the M. tuberculosis H37Rv strain using the Microplate Alamar Blue Assay (MABA). The results indicated that the compounds exhibited good to potent anti-tubercular activity, with some showing a minimal inhibition concentration (MIC) as low as 1.6 µg/mL. hakon-art.com This level of activity is comparable or superior to standard anti-TB drugs like pyrazinamide (B1679903) (MIC 3.125 µg/mL) and streptomycin (B1217042) (MIC 6.25 µg/mL). hakon-art.com

Another investigation focused on synthesizing 6-morpholino-3-(piperazine-1-yl)imidazo[1,2-b]pyridazine derivatives containing amide and sulphonamide groups. ingentaconnect.com The most potent compounds in this series, 8h and 8j, also demonstrated an in vitro anti-TB activity at a concentration of 1.6 µg/mL. ingentaconnect.com Additionally, a series of phenoxy-substituted imidazo[1,2-b]pyridazine amide derivatives were synthesized, with compounds 9 and 12 showing moderate antitubercular activities at a concentration of 25 µg/mL against the H37Rv strain. nih.gov

Table 3: Antimycobacterial Activity of Imidazo[1,2-b]pyridazine Derivatives against M. tuberculosis H37Rv
Compound SeriesMost Potent DerivativesMinimal Inhibition Concentration (MIC)
Benzohydrazide derivatives (6a-l)Multiple compounds1.6 to 6.25 µg/mL hakon-art.com
6-morpholino-3-(piperazine-1-yl) derivatives (8a-j)8h, 8j1.6 µg/mL ingentaconnect.com
Phenoxy-substituted amide derivatives9, 1225 µg/mL nih.gov

Anti-inflammatory and Immunomodulatory Effects

Compounds based on the imidazo[1,2-b]pyridazine structure have demonstrated significant potential as anti-inflammatory and immunomodulatory agents. nih.govontosight.ai Research in this area has focused on their ability to inhibit key inflammatory mediators and pathways.

Imidazo[1,2-b]pyridazine derivatives have shown efficacy in models of inflammatory diseases such as arthritis. Researchers have optimized derivatives to possess potent IKKβ inhibitory activity, which is crucial in the NF-κB signaling pathway that drives inflammation. nih.gov A compound that combined potent IKKβ inhibition with good pharmacokinetic properties demonstrated efficacy in collagen-induced arthritis models in both mice and rats, indicating suppressive activity in acute inflammatory settings. nih.gov Furthermore, the identification of imidazo[1,2-b]pyridazine derivatives as inhibitors of Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, points to their therapeutic potential. nih.gov A highly potent and selective Tyk2 JH2 inhibitor from this class was shown to be fully efficacious in a rat adjuvant arthritis model. nih.gov

Tumor necrosis factor-alpha (TNF-α) is a critical pro-inflammatory cytokine involved in a range of inflammatory diseases. nih.gov The imidazo[1,2-b]pyridazine scaffold has been successfully utilized to develop potent inhibitors of TNF-α production. nih.gov Medicinal chemistry efforts led to a series of 3,6-disubstituted imidazo[1,2-b]pyridazines, from which specific analogs demonstrated significant inhibitory activity. The 3-pyridyl analog 8q and the (4-(methylsulfonyl)phenyl) analog 8w were identified as the most effective compounds, inhibiting TNF-α production with IC₅₀ values of 0.9 µM and 0.4 µM, respectively. nih.gov Other research has also identified imidazo[1,2-a]pyridine derivatives that inhibit inducible TNF-α promoter activity in T cells and production in myelomonocytic U937 cells, with IC₅₀ values in the low micromolar range. nih.gov

Table 4: Inhibition of TNF-α Production by Imidazo[1,2-b]pyridazine Derivatives
CompoundDescriptionIC₅₀ for TNF-α Inhibition
8q3-pyridyl analog0.9 µM nih.gov
8w(4-(methylsulfonyl)phenyl) analog0.4 µM nih.gov

Anticancer Research

The imidazo[1,2-b]pyridazine scaffold is a recognized pharmacophore in the development of anticancer agents, with derivatives showing promise by targeting various mechanisms involved in cancer cell proliferation and survival. nih.govontosight.ainih.gov The successful clinical application of the kinase inhibitor ponatinib, which contains this core structure, has spurred further interest in this heterocyclic system. nih.gov

One area of focus has been the inhibition of protein kinases, which are often dysregulated in cancer. nih.gov A series of disubstituted imidazo[1,2-b]pyridazine derivatives were designed as selective inhibitors of Haspin, a mitotic protein kinase essential for proper cell division. nih.gov The most effective of these inhibitors demonstrated potent in vitro inhibitory activity against Haspin, with IC₅₀ values ranging from 6 to 100 nM. nih.gov These compounds also exhibited anti-proliferative effects against several human cancer cell lines, including osteosarcoma (U-2 OS), with EC₅₀ values for some derivatives as low as 2.8 µM. nih.gov Furthermore, they were shown to significantly inhibit the migration of U-2 OS cells. nih.gov

The broad applicability of this scaffold is highlighted by its presence in a variety of compounds investigated for anticancer properties. researchgate.net Imidazole (B134444) and fused imidazole structures are components of several established anticancer drugs, and they are known to interact with numerous biological targets, including a range of kinases and proteins that regulate gene expression. mdpi.com The imidazo[1,2-b]pyridazine framework continues to be an attractive starting point for the design and optimization of novel therapeutic agents for cancer treatment. nih.gov

Table 5: Anticancer Activity of Selected Imidazo[1,2-b]pyridazine Derivatives
Compound SeriesMolecular TargetIn Vitro ActivityCell Line ExampleAnti-proliferative Activity (EC₅₀)
Disubstituted imidazo[1,2-b]pyridazinesHaspin KinaseIC₅₀ = 6 to 100 nM nih.govOsteosarcoma (U-2 OS)2.8 µM (for derivative 14) nih.gov

Efficacy against Specific Cancer Cell Lines (e.g., MCF-7, PC-3, Multiple Myeloma)

Derivatives of the imidazo[1,2-b]pyridazine scaffold have shown notable efficacy against various cancer cell lines. While specific studies on imidazo[1,2-b]pyridazine-6-carboxylic acid against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines are not extensively detailed in the reviewed literature, related imidazole-based compounds have demonstrated cytotoxic activity against these lines. For instance, certain 2-phenyl benzimidazole (B57391) derivatives were evaluated against the MCF-7 cell line, showing IC50 values of 3.37 and 6.30 μM. mdpi.com Similarly, some benzimidazolium salts showed good cytotoxic activity against the PC-3 cancer cell line, with one compound reducing cell viability to 44.53% at a 1 µM concentration. mdpi.com

More directly, research into imidazo[1,2-b]pyridazine derivatives has confirmed their potential in treating multiple myeloma. Recent studies have identified the transforming growth factor-β activated kinase (TAK1) as being overexpressed in multiple myeloma. A series of 6-substituted imidazo[1,2-b]pyridazines were discovered to inhibit TAK1 at nanomolar concentrations. These compounds effectively inhibited the growth of multiple myeloma cell lines, demonstrating significant potential for development into anti-myeloma therapeutics.

Targeting Specific Pathways (e.g., CDK12/13 pathways, AKT-mTOR pathway, PD1-PD-L1 interaction)

The anticancer effects of imidazo[1,2-b]pyridazine scaffolds are often rooted in their ability to modulate specific cellular signaling pathways critical to cancer cell proliferation and survival.

CDK12/13 Pathways Cyclin-dependent kinases 12 and 13 (CDK12/13) have been identified as promising therapeutic targets, particularly in triple-negative breast cancer. Novel imidazo[1,2-b]pyridazine derivatives have been designed as potent covalent inhibitors of CDK12/13. nih.gov These compounds have demonstrated low nanomolar activity against CDK12 and have shown potent antiproliferative effects in human triple-negative breast cancer cell lines.

AKT-mTOR Pathway The PI3K-Akt-mTOR signaling pathway is one of the most frequently activated pathways in human cancers, making it a key target for drug discovery. nih.gov A function-oriented synthesis approach has led to the development of imidazo[1,2-b]pyridazine derivatives that act as potent dual inhibitors of PI3K and mTOR. nih.gov One particular compound exhibited exceptional inhibitory activity with IC50 values of 0.06 nM for PI3Kα and 3.12 nM for mTOR. nih.gov This compound demonstrated significant anti-tumoral activities both in vitro and in vivo, highlighting its potential as a targeted anti-cancer drug candidate. nih.gov While some studies focus on the related imidazo[1,2-a]pyridine scaffold, they confirm the broader potential of imidazopyridines to inhibit the AKT/mTOR pathway. nih.gov

PD-1/PD-L1 Interaction The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system. nih.govmdpi.com Blocking this interaction can restore T-cell activity against tumors. While much of the research on small-molecule inhibitors of this pathway has focused on the imidazo[1,2-a]pyridine scaffold, it establishes a precedent for this class of compounds. nih.gov These molecules are designed to antagonize the PD-1/PD-L1 interaction, and researchers have successfully designed candidates with low-micromolar affinities for PD-L1. nih.gov

Neurological and Central Nervous System (CNS) Activities

The imidazo[1,2-b]pyridazine scaffold is also a source of compounds with significant potential for treating neurological and CNS disorders. researchgate.net

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibitors are a cornerstone of treatment for Alzheimer's disease. Certain 3-nitro-6-amino-imidazo[1,2-b]pyridazine derivatives have been identified as potent AChE inhibitors. mdpi.com Two compounds, in particular, substituted with piperidine (B6355638) and 1-phenylpiperazine, showed very potent activity with IC50 values in the range of 40–50 nM. mdpi.com Interestingly, at higher concentrations, these compounds also displayed antiproliferative and anti-inflammatory effects, suggesting a multifunctional therapeutic profile. mdpi.com

Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives against AChE
CompoundSubstituent GroupAChE Inhibition IC50 (nM)
Compound 5cPiperidine~40-50
Compound 5h1-Phenylpiperazine~40-50

Ligands for Alzheimer-type β-Amyloid Plaques

The accumulation of β-amyloid (Aβ) plaques is a primary neuropathological hallmark of Alzheimer's disease. nih.gov Consequently, developing ligands that can bind to these plaques is crucial for diagnostic imaging. A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their ability to bind to Aβ plaques in vitro. nih.gov The binding affinities of these compounds varied, with Ki values ranging from 11.0 nM to over 1000 nM, depending on the substitutions at the 2- and 6-positions of the scaffold. nih.gov One derivative, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, demonstrated a particularly high binding affinity (Ki = 11.0 nM), suggesting its potential as a novel PET radiotracer for imaging Aβ plaques in the brain. nih.gov

Binding Affinities of Imidazo[1,2-b]pyridazine Derivatives to β-Amyloid Plaques
CompoundSubstituent GroupsBinding Affinity Ki (nM)
Compound 42-(4′-Dimethylaminophenyl), 6-(methylthio)11.0
General SeriesVarious 2- and 6-position substitutions11.0 to >1000

Antineuropathic and Antipsychotic Properties

The imidazo[1,2-b]pyridazine framework has been identified as a promising scaffold for developing agents with antineuropathic and antipsychotic properties. researchgate.net This broad therapeutic potential is part of the reason the scaffold has attracted significant interest from pharmaceutical researchers exploring treatments for complex CNS disorders. researchgate.net

Modulation of Calcium Channels (e.g., hCav3.1 channels)

Recent research has explored imidazo[1,2-b]pyridazine derivatives as modulators of T-type calcium channels, specifically the hCav3.1 channel. researchgate.net Computational studies of certain derivatives have shown that their calculated binding modes to hCav3.1 channels are similar to that of a known selective blocker, which provides a foundation for future optimization of these compounds as potential calcium channel modulators. researchgate.net

Other Pharmacological Applications

Antidiabetic Activity

No specific studies detailing the antidiabetic activity of this compound derivatives were identified.

Selective Estrogen Receptor Modulation (SERM)

No specific studies detailing the selective estrogen receptor modulation activity of this compound derivatives were identified.

V. Computational and Spectroscopic Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interaction of a ligand, such as an imidazo[1,2-b]pyridazine (B131497) derivative, with a target protein's binding site. These in silico methods are crucial in modern drug discovery for identifying potential lead compounds and optimizing their structures to enhance binding affinity and selectivity. onljbioinform.comresearchgate.net The imidazo[1,2-b]pyridazine scaffold has been the subject of such studies to explore its potential as an inhibitor for various protein targets. onljbioinform.comnih.gov

Computational docking programs are utilized to place a ligand into the active site of a target protein and estimate its binding affinity. This is often expressed as a scoring function or a predicted inhibition constant (Kᵢ). For instance, studies on various derivatives of the imidazo[1,2-b]pyridazine scaffold have been conducted to predict their binding affinities against targets like the pseudokinase domain (JH2) of Tyrosine Kinase 2 (Tyk2) and Penicillin-Binding Protein 2a (PBP2a) from Methicillin-Resistant Staphylococcus aureus (MRSA). onljbioinform.comnih.gov

In studies involving Tyk2 JH2 inhibitors, iterative modifications to the imidazo[1,2-b]pyridazine core and its substituents led to compounds with high binding affinities, with Kᵢ values reaching the sub-nanomolar range. nih.gov Similarly, in silico screening of imidazo[1,2-b]pyridazine-based heterocyclics against the PBP2a protein of MRSA has been used to identify analogues with strong predicted inhibitory effects. onljbioinform.com These predictions help prioritize which novel compounds, including those based on the Imidazo[1,2-b]pyridazine-6-carboxylic acid structure, should be synthesized and evaluated in experimental assays.

Target ProteinDerivative SeriesPredicted/Measured Affinity
Tyk2 JH26-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazineKᵢ = 0.015 to 0.035 nM nih.gov
Tyk2 JH26-anilino imidazopyridazinesKᵢ ~ 0.086 nM nih.gov
Aβ₁₋₄₀ Aggregates2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazineKᵢ = 11.0 nM nih.gov
PBP2a (MRSA)Imidazo[1,2-b]pyridazine heterocyclicsStrong inhibitory effect predicted onljbioinform.com

Beyond predicting affinity, docking simulations elucidate the specific molecular interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic forces. Co-crystal structures, where available, provide experimental validation for these predicted binding modes. nih.gov

For imidazo[1,2-b]pyridazine-based inhibitors of Tyk2 JH2, structural studies have revealed key interactions. The N1 nitrogen of the imidazo[1,2-b]pyridazine core commonly forms a hydrogen bond with the backbone NH of Val690 in the hinge region of the protein. nih.govnih.gov Additional hydrogen bonds are often observed between substituents on the heterocyclic core and other key residues like Lys642 and Glu688, sometimes mediated by a water molecule. nih.govnih.gov

In docking studies against PBP2a of MRSA, imidazo[1,2-b]pyridazine analogues were found to form hydrogen bonding interactions with amino acid residues such as GLY 121, TYR 122, LYS 123, and ALA 137 within the binding pocket. onljbioinform.com The orientation and specific interactions of the core structure within the active site are considered crucial for inhibiting enzyme activity. onljbioinform.com

Target ProteinKey Interacting ResiduesType of InteractionReference Compound(s)
Tyk2 JH2Val690Hydrogen bond with N1 of imidazo[1,2-b]pyridazine core6c, 18 nih.govnih.gov
Tyk2 JH2Lys642, Glu688Hydrogen bond with ligand substituents6c, 18 nih.govnih.gov
PBP2a (MRSA)SER 112, PRO 113, THR 115, TYR 116, GLY 121Hydrogen bondImidazo[1,2-b]pyridazine analogues onljbioinform.com
PBP2a (MRSA)GLY 121, TYR 122, LYS 123, ALA 137Common H-bonding interactionsImidazo[1,2-b]pyridazine analogues onljbioinform.com

Spectroscopic Characterization for Structural Elucidation

Spectroscopic analysis is fundamental for verifying the chemical structure and purity of synthesized compounds. Techniques such as IR, NMR, and mass spectrometry provide complementary information that, when combined, allows for the unambiguous elucidation of the molecular structure of this compound. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its key structural features. These would include a broad absorption for the O-H stretch of the carboxylic acid group (typically in the 2500-3300 cm⁻¹ region), a strong absorption for the C=O (carbonyl) stretch of the carboxylic acid (around 1700 cm⁻¹), and multiple bands in the 1600-1450 cm⁻¹ region corresponding to C=C and C=N stretching vibrations within the fused aromatic rings. Aromatic C-H stretching vibrations would be expected above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound would display signals for each unique proton in the molecule. A low-field signal, typically broad and above 12 ppm, would correspond to the acidic proton of the carboxylic acid. The protons on the heterocyclic ring system would appear in the aromatic region (typically 7.0-9.0 ppm). Based on data from related structures like 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine, protons on the pyridazine (B1198779) ring often appear as doublets with coupling constants around 9.5 Hz. mdpi.com The specific chemical shifts and coupling patterns of the protons at the C-2, C-3, C-7, and C-8 positions would confirm the substitution pattern.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments in the molecule. For this compound, a signal at a low field (typically >160 ppm) would be characteristic of the carboxylic acid carbonyl carbon. The remaining carbons of the fused aromatic rings would appear in the approximate range of 115-150 ppm. Data for the parent Imidazo[1,2-b]pyridazine shows signals at 143.1, 139.1, 133.8, 125.8, and 116.8 ppm, which serve as a baseline for predicting the shifts in the carboxylic acid derivative. chemicalbook.com The C-6 carbon, being attached to the electron-withdrawing carboxylic acid group, would be expected to shift downfield compared to the parent compound.

SpectrumFunctional GroupExpected Chemical Shift / WavenumberNotes
IRCarboxylic Acid O-H2500 - 3300 cm⁻¹Broad absorption band
IRCarboxylic Acid C=O~1700 cm⁻¹Strong, sharp absorption
IRAromatic C=C, C=N1450 - 1600 cm⁻¹Multiple bands
¹H NMRCarboxylic Acid (-COOH)> 12 ppmBroad singlet, concentration-dependent
¹H NMRAromatic Protons (-CH)7.0 - 9.0 ppmSpecific shifts and coupling constants depend on position
¹³C NMRCarboxylic Acid (-C OOH)> 160 ppmQuaternary carbon, may be of lower intensity
¹³C NMRAromatic Carbons115 - 150 ppmSpecific shifts depend on electronic environment

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental formula. For this compound (C₇H₅N₃O₂), the calculated molecular weight is 163.13 g/mol . nih.govcymitquimica.com High-resolution mass spectrometry (HRMS) would be able to confirm the exact mass (monoisotopic mass: 163.038176 g/mol ) and, consequently, its elemental composition with high accuracy. nih.gov Techniques like electrospray ionization (ESI) are commonly used for the analysis of such polar, heterocyclic compounds, often showing a prominent peak for the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. nih.gov

X-ray Crystallography of Compound-Target Complexes

X-ray crystallography is a pivotal technique in structural biology that provides high-resolution, three-dimensional data on the precise manner in which a ligand, such as an this compound derivative, interacts with its biological target. This empirical data is invaluable for understanding the molecular basis of inhibition and for guiding the rational design of more potent and selective therapeutic agents. By elucidating the atomic-level details of the compound-target complex, crystallography validates computational models and provides a definitive framework for structure-activity relationship (SAR) studies.

Crystallographic studies have been instrumental in confirming the specific binding modes of various imidazo[1,2-b]pyridazine derivatives with their target proteins, particularly protein kinases. These structures reveal the key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that anchor the inhibitor within the active site, providing a clear rationale for its efficacy and selectivity.

PIM-1 Kinase: A high-resolution crystal structure of a PIM-1 kinase in complex with an imidazo[1,2-b]pyridazine inhibitor revealed a surprising and unconventional binding mode. semanticscholar.orgnih.gov Unlike typical ATP-competitive inhibitors that form hydrogen bonds with the kinase hinge region, this class of compounds was found to interact with the NH2-terminal lobe's αC helix. semanticscholar.orgnih.gov This discovery identified these molecules as ATP-competitive but not ATP-mimetic, which helps to explain their enhanced selectivity compared to conventional kinase inhibitors. semanticscholar.orgnih.gov The structural data also suggested that specific substitutions on the inhibitor, such as a trifluoro-methoxy group, could create favorable interactions with the side chain of Arg122, further stabilizing the complex. semanticscholar.org

Haspin Kinase: In the case of Haspin kinase, another crucial cell cycle regulator, X-ray crystallography of a complex with an imidazo[1,2-b]pyridazine derivative confirmed that the inhibitor binds in the ATP-binding pocket. nih.gov The structure showed the inhibitor in a planar conformation, allowing an indazole moiety to form hydrogen bonds with the kinase hinge region, while the imidazopyridazine core protrudes deeper into the pocket to interact with the catalytic lysine (B10760008) residue, Lys511. nih.gov Further optimization of this scaffold, guided by docking studies using the crystal structure, showed that the addition of a morpholine (B109124) group could create two new hydrogen bonds with the backbone carbonyl of Isoleucine 490 (Ile490) and the side chain of Aspartic acid 611 (Asp611). nih.gov

Tyrosine Kinase 2 (Tyk2): Crystallographic analysis of an imidazo[1,2-b]pyridazine derivative bound to the Tyk2 pseudokinase (JH2) domain revealed a binding mode characterized by two principal hydrogen bond networks. nih.gov The first network secures the inhibitor to the hinge region through interactions between the C8 methylamino group and the carbonyl of Valine 690 (Val690), and between the N1 of the imidazopyridazine core and the NH of Val690. nih.gov A second network of interactions occurs near the gatekeeper residue, where the C3 amide carbonyl of the inhibitor forms hydrogen bonds with the NH of Lysine 642 (Lys642) and, via a bridging water molecule, with the carbonyl of Glutamic acid 688 (Glu688). nih.gov

The detailed findings from these crystallographic studies are summarized in the table below.

Target ProteinDerivative Substituent/MoietyKey Interacting ResiduesType of InteractionReference
PIM-1 KinaseImidazo[1,2-b]pyridazine coreαC Helix (NH2-terminal lobe)Non-conventional interaction semanticscholar.orgnih.gov
PIM-1 KinaseTrifluoro-methoxy groupArginine 122 (Arg122)Favorable interaction semanticscholar.org
Haspin KinaseIndazole moietyHinge RegionHydrogen Bond nih.gov
Haspin KinaseImidazopyridazine coreLysine 511 (Lys511)Interaction with catalytic residue nih.gov
Haspin KinaseMorpholine groupIsoleucine 490 (Ile490)Hydrogen Bond nih.gov
Haspin KinaseMorpholine groupAspartic acid 611 (Asp611)Hydrogen Bond nih.gov
Tyk2 (JH2 Domain)C8 Methylamino group & N1 of coreValine 690 (Val690)Hydrogen Bonds (Hinge region) nih.gov
Tyk2 (JH2 Domain)C3 Amide carbonylLysine 642 (Lys642)Hydrogen Bond nih.gov
Tyk2 (JH2 Domain)C3 Amide carbonylGlutamic acid 688 (Glu688)Hydrogen Bond (via water) nih.gov

Vi. Preclinical Evaluation and Translational Prospects

In Vitro Studies and Cell-Based Assays

In vitro evaluations are fundamental in preclinical research, providing the initial assessment of a compound's biological activity and mechanism of action at the molecular and cellular levels. For imidazo[1,2-b]pyridazine (B131497) derivatives, these studies have been crucial in identifying their potential as inhibitors of key enzymes and cellular processes.

Enzyme Inhibition Assays

Derivatives of the imidazo[1,2-b]pyridazine nucleus have demonstrated potent inhibitory activity against several important enzyme targets, particularly protein kinases, which are critical regulators of cellular signaling pathways. nih.govresearchgate.netresearchgate.net

One notable area of investigation is the inhibition of Janus kinases (JAKs). Specifically, a series of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs, derived from an imidazo[1,2-b]pyridazine carboxylic acid intermediate, were identified as highly potent and selective inhibitors of Tyrosine kinase 2 (Tyk2). nih.gov Structure-activity relationship (SAR) studies led to the identification of a compound, referred to as compound 6 , which exhibited a Kᵢ value of 0.086 nM for the Tyk2 JH2 pseudokinase domain. nih.gov Further modifications resulted in compounds with Kᵢ values as low as 0.015 to 0.035 nM. nih.gov

In the realm of oncology, other imidazo[1,2-b]pyridazine derivatives have been evaluated as inhibitors of the mammalian target of rapamycin (mTOR), a key kinase in cell growth and proliferation. nih.gov Compounds A17 and A18 showed significant mTOR inhibitory activity with IC₅₀ values of 0.067 μM and 0.062 μM, respectively. nih.gov The scaffold has also been explored for its ability to inhibit Bruton's tyrosine kinase (Btk), a crucial enzyme in B-cell activation relevant to autoimmune diseases. google.com

Table 1: Enzyme Inhibition by Imidazo[1,2-b]pyridazine Derivatives
Compound/Derivative SeriesTarget EnzymeInhibitory ActivityReference
Compound 6Tyk2 JH2Kᵢ = 0.086 nM nih.gov
Compounds 6q-tTyk2 JH2Kᵢ = 0.015 - 0.035 nM nih.gov
Compound A17mTORIC₅₀ = 0.067 µM nih.gov
Compound A18mTORIC₅₀ = 0.062 µM nih.gov

Cell Line Growth Inhibition Assays

The enzymatic inhibitory activity of imidazo[1,2-b]pyridazine derivatives often translates into potent anti-proliferative effects in various human cancer cell lines.

The mTOR inhibitors A17 and A18 demonstrated significant anti-proliferative activity against a panel of six human cancer cell lines, particularly against non-small cell lung cancer lines A549 and H460, with IC₅₀ values ranging from 0.02 µM to 20.7 µM. nih.gov Further analysis revealed that these compounds induced G1-phase cell cycle arrest. nih.gov

Similarly, the potent Tyk2 JH2 inhibitor, compound 6 , was evaluated in cellular assays, showing an IC₅₀ of 12 to 41 nM in an IFNα-induced STAT3 phosphorylation assay and 63 to 136 nM in a human whole blood (hWB) assay. nih.gov Other research has highlighted the cytotoxicity of different imidazo[1,2-a]pyridine (B132010) compounds against breast cancer cell lines like HCC1937. nih.gov

Table 2: Cell-Based Activity of Imidazo[1,2-b]pyridazine Derivatives
Compound/Derivative SeriesAssay/Cell LineActivityReference
Compounds A15-A24A549 and H460 (Lung Cancer)IC₅₀ = 0.02 µM - 20.7 µM nih.gov
Compound 6IFNα-induced STAT3 PhosphorylationIC₅₀ = 12 - 41 nM nih.gov
Compound 6Human Whole Blood (hWB) AssayIC₅₀ = 63 - 136 nM nih.gov

Antimicrobial Susceptibility Testing (MIC)

The imidazo[1,2-b]pyridazine scaffold has also been investigated for its potential against infectious agents, including parasites and fungi.

In one study, a series of 47 diversely substituted imidazo[1,2-b]pyridazine derivatives were synthesized and tested for their activity against Madurella mycetomatis, the primary causative agent of eumycetoma, a neglected tropical disease. nih.gov Of these, 17 compounds showed promising in vitro activity with IC₅₀ values of ≤ 5 μM. nih.gov

Another derivative, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, was evaluated against several kinetoplastid parasites. mdpi.com It displayed good activity against the trypomastigote blood stream form of Trypanosoma brucei brucei with an EC₅₀ of 0.38 µM. mdpi.com However, its activity against Leishmania infantum was limited by poor solubility in the culture media. mdpi.com

Table 3: Antimicrobial Activity of Imidazo[1,2-b]pyridazine Derivatives
Compound/Derivative SeriesOrganismActivity (EC₅₀/IC₅₀)Reference
17 selected derivativesMadurella mycetomatisIC₅₀ ≤ 5 µM nih.gov
6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazineTrypanosoma brucei bruceiEC₅₀ = 0.38 µM mdpi.com

In Vivo Studies in Animal Models

Following promising in vitro results, lead compounds are advanced into in vivo animal models to assess their efficacy and pharmacodynamic properties in a complex biological system. Several imidazo[1,2-b]pyridazine derivatives have shown significant activity in various disease models.

Efficacy in Disease Models (e.g., Arthritis, Tumor Xenograft Models)

The potent Tyk2 inhibitor, compound 6 , was evaluated in a rat adjuvant-induced arthritis (AA) model, a common model for rheumatoid arthritis. nih.gov When administered twice daily, the compound demonstrated full efficacy in preventing paw swelling at doses of 5 and 10 mg/kg, indicating strong anti-inflammatory effects in vivo. nih.gov The potential for Btk inhibitors from this class in treating arthritis has also been noted, as Btk-deficient mice are resistant to collagen-induced arthritis. google.com

In oncology, the mTOR inhibitor A17 was tested in a nude mouse xenograft model using A549 lung cancer cells. nih.gov The study observed an obvious anticancer effect of the compound in vivo, corroborating its in vitro anti-proliferative activity. nih.gov Additionally, other derivatives, such as DM1 (7-methyl-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid) and DM2 (6-methoxy-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid), exhibited potent anti-seizure effects in mouse models of epilepsy. nih.gov

Pharmacodynamic Evaluation

Pharmacodynamic (PD) studies are essential to understand the relationship between drug concentration and its pharmacological effect in vivo. For the Tyk2 inhibitor compound 6 , a PD model was used to measure the inhibition of IL-12/IL-18 induced interferon-gamma (IFNγ) production in rats. nih.gov The compound was administered, and plasma IFNγ levels were analyzed after a cytokine challenge. nih.gov Compound 6 showed a dose-dependent effect, inhibiting IFNγ production by 45% at a 1 mg/kg dose and 77% at a 10 mg/kg dose, confirming that the compound engages its target and produces the desired biological response in vivo. nih.gov

Assessment of Locomotor Activity

Derivatives of the imidazo[1,2-b]pyridazine scaffold have been evaluated for their effects on the central nervous system, specifically locomotor activity. In vivo studies on a series of compounds, including 6-morpholino-3-(piperazine-1-yl)imidazo[1,2-b]pyridazine amides and sulphonamides, were conducted using photoactometer and rotarod apparatus. researchgate.netresearchgate.net The results indicated that these derivatives possess a strong lipophilic nature and exhibit significant CNS depressant action without inducing neurotoxicity. researchgate.netresearchgate.net This suggests a potential for this class of compounds to modulate motor activity. researchgate.net

Pharmacokinetic Analysis

The pharmacokinetic properties of imidazo[1,2-b]pyridazine derivatives are crucial for their development as therapeutic agents. Studies have focused on absorption, bioavailability, metabolic stability, and permeability.

The oral bioavailability of imidazo[1,2-b]pyridazine derivatives has been assessed in various species. For one potent Tyk2 JH2 inhibitor, a derivative of the core scaffold, pharmacokinetic studies revealed varied bioavailability across different animal models. nih.gov The bioavailability was highest in rats at 114%, followed by mice at 86%. nih.gov In larger animals, the bioavailability was 50% in dogs and 46% in cynomolgus monkeys. nih.gov These findings underscore the promising absorption characteristics of this compound class. nih.gov

Pharmacokinetic Profile of a Lead Imidazo[1,2-b]pyridazine Derivative (Compound 6)
SpeciesClearance Rate (mL/min/kg)Oral Bioavailability (%)
Mouse1686
Rat7.8114
Cynomolgus Monkey1746
Dog2550

Data sourced from a study on Tyk2 JH2 inhibitors derived from the imidazo[1,2-b]pyridazine scaffold. nih.gov

A significant focus of preclinical development has been to improve the metabolic stability of imidazo[1,2-b]pyridazine-based compounds. Early derivatives in one series showed limited stability in liver microsomes. nih.gov However, structural modifications, specifically the replacement of a 6-anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety, led to a dramatic improvement in metabolic stability. nih.gov

For example, compound 5 in this modified series showed high recovery rates after incubation in liver microsomes: 99% in human, 76% in rat, and 44% in mouse. nih.gov Another analog, 6a , also displayed significantly improved stability, with 56% and 63% of the compound remaining after 10 minutes of incubation in human and rat liver microsomes, respectively. nih.gov

Metabolic Stability of Imidazo[1,2-b]pyridazine Derivatives in Liver Microsomes
Compound% Remaining (Human)% Remaining (Rat)% Remaining (Mouse)
Compound 599%76%44%
Compound 6a56%63%10%

Data reflects the percentage of the compound remaining after incubation. nih.gov

Cell permeability is a key determinant of oral absorption and in vivo exposure. For the imidazo[1,2-b]pyridazine series, Caco-2 permeability assays have been instrumental in guiding lead optimization. nih.gov A strong correlation was observed between Caco-2 permeability values and in vivo exposure. nih.gov

Initial compounds like 5 had very limited permeability, with a low Caco-2 value of 34 nm/s, which was attributed to the molecule having five hydrogen bond donors. nih.gov Strategic modifications, such as introducing an N1-2-pyridyl group on the 2-oxo-1,2-dihydropyridine ring, significantly enhanced permeability. This improvement was attributed to the formation of intramolecular hydrogen bonds, which shield polar groups and reduce the molecule's polarity. nih.gov For instance, compound 6e exhibited a high Caco-2 value of 169 nm/s, while analogs 6f and 6g had lower values of 51 and 38 nm/s, respectively. nih.gov Another highly permeable analog, 6m , showed a Caco-2 value of 142 nm/s. nih.gov

Caco-2 Permeability of Selected Imidazo[1,2-b]pyridazine Derivatives
CompoundCaco-2 Permeability (nm/s)
Compound 534
Compound 6e169
Compound 6f51
Compound 6g38
Compound 6m142

Data highlights the impact of structural modifications on cell permeability. nih.gov

Future Directions and Therapeutic Potential

The imidazo[1,2-b]pyridazine nucleus is recognized as a privileged scaffold in medicinal chemistry, serving as a foundation for molecules with potential applications as anti-inflammatory, anticancer, and antiparasitic agents. nih.gov The versatility of this core structure allows for extensive chemical modification to optimize therapeutic properties. researchgate.net

Imidazo[1,2-b]pyridazine-6-carboxylic acid often serves as a key intermediate in the synthesis of more complex, biologically active molecules. nih.gov The process of lead optimization is central to harnessing the therapeutic potential of this scaffold. Research efforts have focused on modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties.

Key optimization strategies include:

Structure-Activity Relationship (SAR) Studies : Systematic modifications are made to different positions of the imidazo[1,2-b]pyridazine ring to understand their impact on biological activity. For instance, SAR studies on the C3 amide side chain of Tyk2 inhibitors led to the identification of the (1R,2S)-2-fluorocyclopropyl group, which enhanced enzymatic potency by four-fold. nih.gov

Improving Physicochemical Properties : A major challenge in the development of some derivatives has been poor aqueous solubility. mdpi.com Future optimization will involve the introduction of more polar substituents to address this limitation and improve drug-like properties. mdpi.com

Scaffold Hopping and Bioisosteric Replacement : To overcome issues like poor metabolic stability, researchers have replaced parts of the molecule with other functional groups that retain biological activity but improve pharmacokinetics. The successful replacement of an anilino group with a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety is a prime example of this strategy, which dramatically improved metabolic stability and permeability. nih.gov

Modeling and Rational Design : Computational modeling, such as investigating the binding modes of imidazo[1,2-b]pyridazine derivatives to their target proteins, provides a basis for the rational design of new analogs with improved affinity and selectivity, paving the way for future lead optimization. nih.gov

These ongoing optimization efforts highlight the significant potential of the imidazo[1,2-b]pyridazine scaffold in developing novel therapeutics for a range of diseases. nih.govnih.govmdpi.com

Addressing Challenges in Drug Development (e.g., Selectivity, Toxicity)

The development of therapeutic agents based on the imidazo[1,2-b]pyridazine scaffold, including this compound, faces several challenges common in drug development, primarily concerning selectivity and toxicity. While this heterocyclic system is a privileged scaffold in medicinal chemistry, careful molecular modifications are necessary to produce drug candidates with optimal efficacy and safety profiles.

Selectivity:

A significant hurdle in the development of imidazo[1,2-b]pyridazine-based drugs is achieving high selectivity for the intended biological target over other related proteins, particularly kinases. Off-target kinase inhibition can lead to undesirable side effects. Research has shown that even minor structural modifications to the imidazo[1,2-b]pyridazine core can dramatically alter the selectivity profile.

For instance, a series of 3,6-disubstituted imidazo[1,2-b]pyridazines were identified as potent inhibitors of cyclin-dependent kinases (CDKs). One compound, in particular, demonstrated high selectivity for specific kinases, highlighting the potential for developing selective inhibitors within this chemical class. researchgate.net Similarly, imidazo[1,2-b]pyridazine derivatives have been developed as highly selective allosteric inhibitors of Tyrosine Kinase 2 (Tyk2), targeting the pseudokinase (JH2) domain. One such inhibitor showed remarkable selectivity, with a greater than 10,000-fold selectivity for Tyk2 JH2 over a panel of 230 other kinases, including other Janus kinase (JAK) family members. nih.gov

Conversely, some imidazo[1,2-b]pyridazine-based compounds have shown poor selectivity. For example, the Haspin kinase inhibitor CHR-6494, while effective, displayed poor selectivity against other kinases, necessitating further optimization of its structure. nih.gov The development of selective Mps1 inhibitors also illustrates this challenge. An initial imidazo[1,2-a]pyrazine (B1224502) lead compound was optimized to an imidazo[1,2-b]pyridazine derivative, which demonstrated high selectivity over 192 other kinases. ebi.ac.ukmedchemexpress.com

The table below summarizes the selectivity profiles of several imidazo[1,2-b]pyridazine derivatives against their primary targets and other kinases.

Compound Class/ExamplePrimary Target(s)Selectivity Profile
3,6-disubstituted imidazo[1,2-b]pyridazinesCDK2, CLK1, CLK4, DYRK1APotent and selective against a panel of parasitic and human kinases. researchgate.net
6-(2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino imidazo[1,2-b]pyridazineTyk2 JH2>10,000-fold selectivity over a panel of 230 kinases, including other Jak family members. nih.gov
CHR-6494 (imidazo[1,2-b]pyridazine-based)Haspin KinasePoor selectivity against other kinases. nih.gov
Imidazo[1,2-b]pyridazine-based Mps1 inhibitor (27f)Mps1Selective over 192 other kinases. ebi.ac.ukmedchemexpress.com
Imidazo[1,2-b]pyridazine-based IKKβ inhibitorsIKKβHigh kinase selectivity was achieved through optimization. nih.gov

Toxicity:

Preclinical toxicity evaluation is crucial to identify potential adverse effects. For imidazo[1,2-b]pyridazine derivatives, toxicity studies have revealed some potential liabilities that require careful management through structural modification.

In one study, imidazo-based heterocyclic derivatives were evaluated for in vitro and in vivo acute toxicity. While showing cytotoxic potential against cancer cell lines, some compounds exhibited signs of hepatotoxicity and spleen toxicity at higher doses in animal models. nih.gov Another study on a 3-nitroimidazo[1,2-b]pyridazine (B98374) derivative noted that poor solubility could impair the determination of its full cytotoxicity profile. mdpi.com

The table below presents findings from toxicity studies on various imidazo[1,2-b]pyridazine and related imidazo-based compounds.

Compound/DerivativeToxicity FindingStudy Type
Imidazo-pyridine/pyrazine (B50134) heterocycles (IG-01–008, IG-01–009)Signs of hepatotoxicity and spleen toxicity at doses ≥ 1000 mg/kg. nih.govIn vivo acute oral toxicity in rats
3-nitroimidazo[1,2-b]pyridazine derivativePoor solubility impaired full cytotoxicity determination.In vitro cytotoxicity assessment
3,6-disubstituted imidazo[1,2-b]pyridazinesNot toxic at 1 µM or 10 µM in a neuroblastoma cell line viability assay. researchgate.netIn vitro viability assay

Addressing these challenges often involves a multi-pronged approach:

Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) Studies: Systematic modification of the imidazo[1,2-b]pyridazine scaffold helps in identifying substituents that enhance selectivity and reduce toxicity. For example, optimization of the 3- and 6-positions of the imidazo[1,2-b]pyridazine core was crucial in developing potent and selective IKKβ inhibitors. nih.gov

Computational Modeling and Docking Studies: In silico methods can predict the binding modes of these compounds to their targets and anti-targets, guiding the design of more selective molecules. nih.govrjsocmed.com

Property-Based Optimization: Modifying physicochemical properties, such as lipophilicity and solubility, can improve the metabolic stability and reduce the toxicity of these compounds. For instance, a scaffold change from imidazo[1,2-a]pyrazine to imidazo[1,2-b]pyridazine, along with property-based optimization, led to a potent and orally available Mps1 inhibitor with an improved safety profile. ebi.ac.ukmedchemexpress.com

The presence of a carboxylic acid group at the 6-position of the imidazo[1,2-b]pyridazine core in this compound would be expected to significantly influence its physicochemical properties, potentially increasing its polarity and aqueous solubility. This could, in turn, affect its absorption, distribution, metabolism, excretion (ADME), and toxicity profile, which would need to be carefully evaluated in preclinical studies.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Imidazo[1,2-b]pyridazine-6-carboxylic acid derivatives, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of methyl esters, such as methyl imidazo[1,2-b]pyridazine-6-carboxylate (CAS 1234616-21-7), involves cyclocondensation of precursors like aminopyridazines with carbonyl compounds. Reaction optimization can be achieved by adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst selection (e.g., palladium or acid/base catalysts). Monitoring reaction progress via HPLC or LC-MS ensures purity, with typical yields ranging from 60% to 85% after column chromatography .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : The methyl ester derivative (C8H7N3O2) shows characteristic signals: a singlet for the ester methyl group (~3.9 ppm) and aromatic protons in the 7.5–8.5 ppm range .
  • Mass Spectrometry : ESI-MS of the methyl ester reveals a molecular ion peak at m/z 177.163 (M+H⁺), with fragmentation patterns confirming the imidazo-pyridazine core .
  • IR : A strong carbonyl stretch (~1700 cm⁻¹) confirms the ester or carboxylic acid functionality .

Q. What purification strategies are effective for isolating this compound intermediates?

  • Methodological Answer : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) is optimal for separating polar derivatives. For less polar intermediates (e.g., methyl esters), silica gel chromatography with ethyl acetate/hexane eluents (1:3 to 1:1) achieves >95% purity. Recrystallization from ethanol/water mixtures is also effective for crystalline derivatives .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles improve the synthesis of Imidazo[1,2-b]pyridazine derivatives?

  • Methodological Answer : Factorial design (e.g., 2³ factorial) can optimize reaction parameters:

  • Variables : Temperature (80–120°C), catalyst loading (0.5–2 mol%), and solvent polarity (DMF vs. THF).
  • Response Surface Methodology (RSM) identifies interactions between variables, reducing the number of trials while maximizing yield. For example, higher catalyst loading in DMF may disproportionately increase yield compared to THF .

Q. What computational tools are suitable for predicting the reactivity of this compound in drug discovery?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict electrophilic/nucleophilic sites on the heterocyclic core. Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets (e.g., kinases). Machine learning models trained on reaction databases (e.g., Reaxys) can suggest novel derivatization pathways .

Q. How should researchers address contradictory biological activity data for Imidazo[1,2-b]pyridazine derivatives across studies?

  • Methodological Answer :

  • Standardization : Ensure consistent assay conditions (e.g., cell line viability, IC50 determination protocols).
  • Structural Confirmation : Verify compound identity via X-ray crystallography or 2D NMR (HSQC, HMBC) to rule out isomerism or degradation .
  • Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect size variability across studies, identifying outliers due to synthetic impurities or assay interference .

Q. What strategies mitigate challenges in scaling up this compound synthesis from milligram to gram scale?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction kinetics and intermediate stability.
  • Green Chemistry : Replace hazardous solvents (DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF to improve safety and scalability .

Analytical and Structural Challenges

Q. Why do CAS registry numbers vary for structurally similar Imidazo[1,2-b]pyridazine derivatives, and how can this affect data reproducibility?

  • Methodological Answer : CAS numbers (e.g., 1313726-21-4 vs. 135830-23-8) may denote stereoisomers, salts, or solvates. Researchers must cross-validate CAS numbers with IUPAC names, InChI keys, and spectral data. Databases like SciFinder or PubChem clarify ambiguities, ensuring correct compound identification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.